3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride typically involves the reaction of 1,4-diazepane with epichlorohydrin, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Commonly used solvents include water and organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, ensuring high purity and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazepane ring.
Scientific Research Applications
3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various cellular processes, such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol
- 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
Uniqueness
3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)propane-1,2-diol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c11-7-8(12)6-10-4-1-2-9-3-5-10;;/h8-9,11-12H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAUDEFHRNCJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(CO)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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